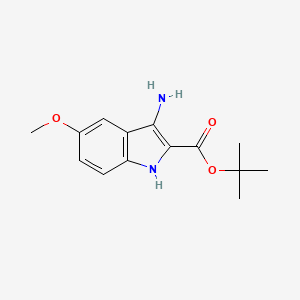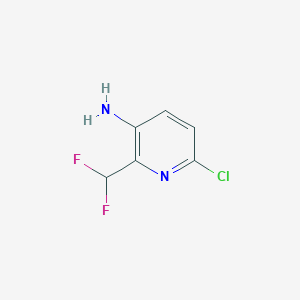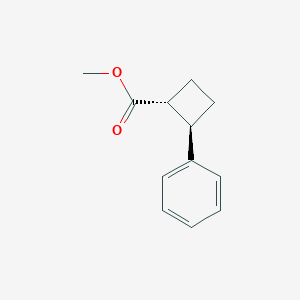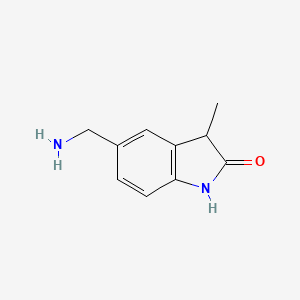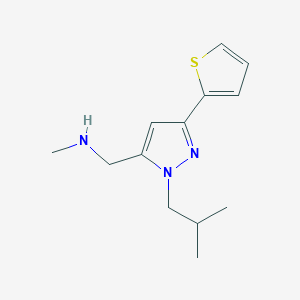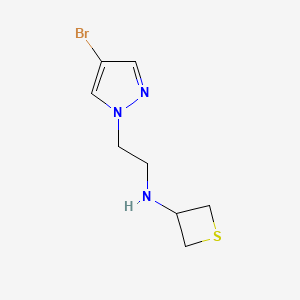
N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine: is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an ethyl group linked to a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.
Alkylation: The 4-bromo-1H-pyrazole is then alkylated with 2-bromoethylamine to form N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially leading to debromination.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine:
Pharmacological Research: The compound’s structural similarity to known bioactive molecules makes it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways involving pyrazole derivatives.
Industry:
Mechanism of Action
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine substituent.
Thietan-3-amine: Contains the thietan-3-amine moiety.
N-(2-(1H-pyrazol-1-yl)ethyl)thietan-3-amine: Similar structure but without the bromine atom.
Uniqueness: N-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)thietan-3-amine is unique due to the combination of the brominated pyrazole ring and the thietan-3-amine moiety. This structural combination imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C8H12BrN3S |
|---|---|
Molecular Weight |
262.17 g/mol |
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H12BrN3S/c9-7-3-11-12(4-7)2-1-10-8-5-13-6-8/h3-4,8,10H,1-2,5-6H2 |
InChI Key |
ANCDPRGPACJVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCCN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


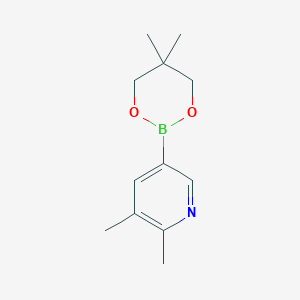
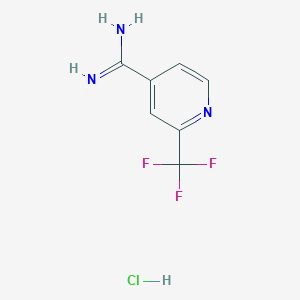
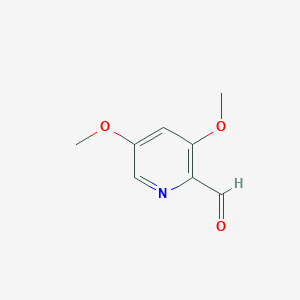
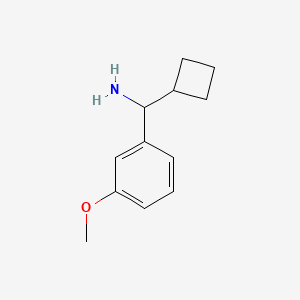
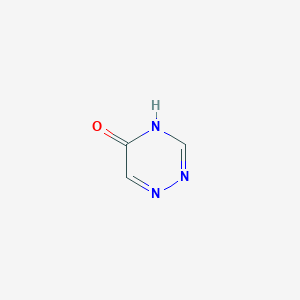

![tert-Butyl 6-amino-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12950121.png)
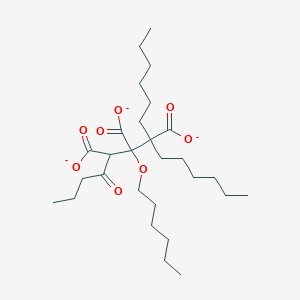
![(1S,3R,5R)-1-Methyl-3-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12950139.png)
